Cas no 252557-66-7 (Dichloro Chlorimuron)

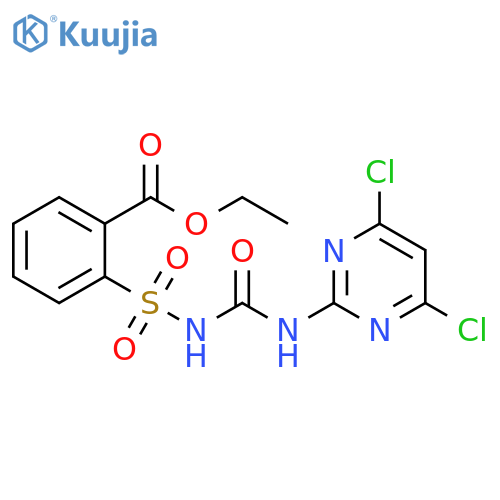

Dichloro Chlorimuron structure

商品名:Dichloro Chlorimuron

CAS番号:252557-66-7

MF:C14H12Cl2N4O5S

メガワット:419.239879608154

CID:4740156

Dichloro Chlorimuron 化学的及び物理的性質

名前と識別子

-

- Chlorimuron Impurity 2

- Dichloro Chlorimuron

-

- インチ: 1S/C14H12Cl2N4O5S/c1-2-25-12(21)8-5-3-4-6-9(8)26(23,24)20-14(22)19-13-17-10(15)7-11(16)18-13/h3-7H,2H2,1H3,(H2,17,18,19,20,22)

- InChIKey: CYTWFZAPQDSAHQ-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C1=CC=CC=C1S(NC(NC1=NC(Cl)=CC(Cl)=N1)=O)(=O)=O

Dichloro Chlorimuron 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D434021-100mg |

Dichloro Chlorimuron |

252557-66-7 | 100mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | D434021-10mg |

Dichloro Chlorimuron |

252557-66-7 | 10mg |

$207.00 | 2023-05-18 | ||

| TRC | D434021-50mg |

Dichloro Chlorimuron |

252557-66-7 | 50mg |

$953.00 | 2023-05-18 |

Dichloro Chlorimuron 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

252557-66-7 (Dichloro Chlorimuron) 関連製品

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 249916-07-2(Borreriagenin)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量